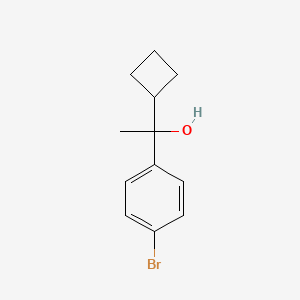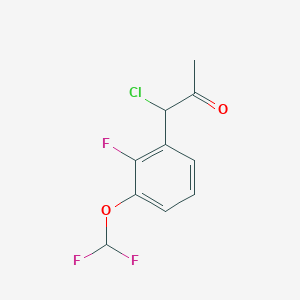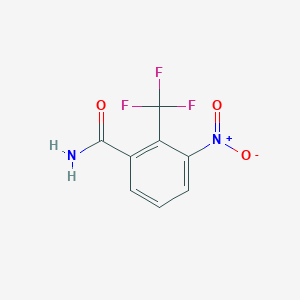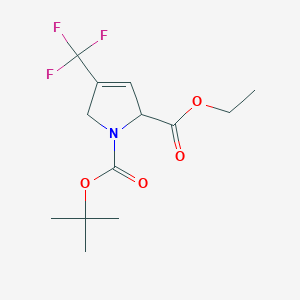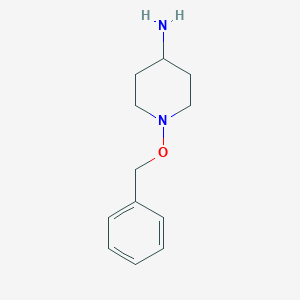
(S)-3-(3,5-Difluorophenyl)-3-hydroxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(3,5-Difluorophenyl)-3-hydroxypropanenitrile is a chiral compound characterized by the presence of a hydroxyl group and a nitrile group attached to a propanenitrile backbone, with two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3,5-Difluorophenyl)-3-hydroxypropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a cyanohydrin reaction, where it reacts with hydrogen cyanide (HCN) in the presence of a base to form the corresponding cyanohydrin intermediate.
Reduction: The cyanohydrin intermediate is then reduced using a suitable reducing agent, such as sodium borohydride (NaBH4), to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(3,5-Difluorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-(3,5-difluorophenyl)-3-oxopropanenitrile.
Reduction: Formation of (S)-3-(3,5-difluorophenyl)-3-aminopropane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-3-(3,5-Difluorophenyl)-3-hydroxypropanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Material Science: It is explored for its use in the development of advanced materials with unique electronic and optical properties.
Industry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-3-(3,5-Difluorophenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play a crucial role in binding to these targets, influencing their activity and function. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(3,5-Dichlorophenyl)-3-hydroxypropanenitrile
- (S)-3-(3,5-Dimethylphenyl)-3-hydroxypropanenitrile
- (S)-3-(3,5-Difluorophenyl)-3-aminopropanenitrile
Uniqueness
(S)-3-(3,5-Difluorophenyl)-3-hydroxypropanenitrile is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These include increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles compared to its non-fluorinated analogs.
Propriétés
Formule moléculaire |
C9H7F2NO |
|---|---|
Poids moléculaire |
183.15 g/mol |
Nom IUPAC |
(3S)-3-(3,5-difluorophenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C9H7F2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,13H,1H2/t9-/m0/s1 |
Clé InChI |
DFHCYUPSIWYEJJ-VIFPVBQESA-N |
SMILES isomérique |
C1=C(C=C(C=C1F)F)[C@H](CC#N)O |
SMILES canonique |
C1=C(C=C(C=C1F)F)C(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



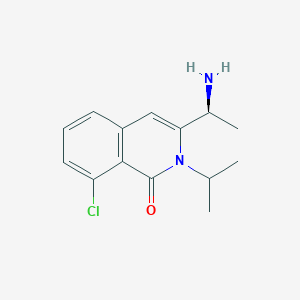
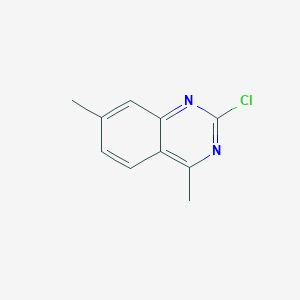
![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)

